molecular formula C5H13P B14592613 Ethylidene(trimethyl)-lambda~5~-phosphane CAS No. 61169-17-3

Ethylidene(trimethyl)-lambda~5~-phosphane

Cat. No.: B14592613
CAS No.: 61169-17-3
M. Wt: 104.13 g/mol
InChI Key: MILUDWVJRQSQBZ-UHFFFAOYSA-N
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Description

Ethylidene(trimethyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of an ethylidene group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylidene(trimethyl)-lambda~5~-phosphane typically involves the reaction of trimethylphosphine with an ethylidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethylidene(trimethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

Ethylidene(trimethyl)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various organophosphorus compounds and materials.

Mechanism of Action

The mechanism of action of Ethylidene(trimethyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The ethylidene group can also undergo various transformations, influencing the overall reactivity and function of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethylphosphine: A simpler phosphine compound with similar reactivity.

    Ethylphosphine: Another organophosphorus compound with an ethyl group attached to phosphorus.

    Dimethylphosphine: Contains two methyl groups attached to phosphorus.

Uniqueness

Ethylidene(trimethyl)-lambda~5~-phosphane is unique due to the presence of both ethylidene and trimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler phosphine compounds.

Properties

CAS No.

61169-17-3

Molecular Formula

C5H13P

Molecular Weight

104.13 g/mol

IUPAC Name

ethylidene(trimethyl)-λ5-phosphane

InChI

InChI=1S/C5H13P/c1-5-6(2,3)4/h5H,1-4H3

InChI Key

MILUDWVJRQSQBZ-UHFFFAOYSA-N

Canonical SMILES

CC=P(C)(C)C

Origin of Product

United States

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